H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH

Description

Fundamental Principles of Peptidic Structures and Their Biological Significance

Peptides are polymers formed from the condensation of amino acids. nih.gov The defining feature of a peptide is the amide bond (–CO-NH–) that links the carboxyl group of one amino acid to the amino group of the next. vedantu.comvedantu.com This linkage is planar and rigid, which imparts a specific conformational character to the peptide backbone. nih.gov The sequence of amino acids, known as the primary structure, dictates the unique chemical properties and ultimately the three-dimensional shape and biological function of the peptide. nih.gov

Peptides are fundamental to life, acting as hormones, neurotransmitters, growth factors, and anti-infective agents. nih.govtechnologynetworks.com Their biological activity is a direct consequence of their amino acid composition and sequence, which determines their size, charge, and hydrophobicity. wikipedia.org These properties govern how a peptide interacts with its biological targets, such as cell surface receptors or enzymes.

The constituent amino acids of H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH each contribute unique properties:

| Amino Acid | Three-Letter Code | One-Letter Code | Key Property |

| Leucine (B10760876) | Leu | L | Hydrophobic |

| Glutamine | Gln | Q | Polar, uncharged |

| Valine | Val | V | Hydrophobic |

| Serine | Ser | S | Polar, uncharged |

| Isoleucine | Ile | I | Hydrophobic |

| Arginine | Arg | R | Positively charged, basic |

This table presents the amino acids within the this compound sequence and their fundamental chemical properties.

The Role of Short Peptides in Signaling and Regulatory Pathways

Short peptides, typically comprising 2 to 50 amino acids, are crucial mediators of cell-to-cell communication and physiological regulation. vedantu.comcreative-proteomics.com They can act locally on neighboring cells (paracrine signaling) or be transported through the bloodstream to act on distant organs as hormones (endocrine signaling). nih.govantiaging-systems.com For example, enkephalins, which are short peptides, function as neurotransmitters to modulate pain. explorationpub.com

These signaling peptides often initiate their effects by binding to specific receptors on the cell surface, triggering intracellular cascades that alter cell behavior. researchgate.net The specificity of this interaction is highly dependent on the peptide's sequence and structure. The investigation of novel peptide sequences like this compound is driven by the potential to discover new molecules that can modulate these pathways with high precision. explorationpub.comexplorationpub.com

Overview of Current Research Trends in Synthetic Peptidic Compounds

The field of synthetic peptides is experiencing rapid growth, largely fueled by their therapeutic potential. psychiatryonline.org Advances in solid-phase peptide synthesis (SPPS) have made the production of novel and modified peptides more efficient and accessible. vedantu.comcreative-peptides.com Current research focuses on several key areas:

Peptide-based Drug Development: There is a rising number of peptide drugs approved for various conditions, including metabolic diseases, cancers, and infectious diseases. psychiatryonline.orgbachem.comtandfonline.com Researchers are designing synthetic peptides to act as agonists or antagonists for specific receptors with improved efficacy and stability. tandfonline.com

Biomaterials: Peptides are being engineered to self-assemble into novel biomaterials like hydrogels for applications in tissue engineering and drug delivery.

Antimicrobial Peptides (AMPs): With the rise of antibiotic resistance, there is significant interest in developing synthetic AMPs that can combat a broad spectrum of pathogens. nih.govnih.gov

Peptidomimetics: To overcome limitations of natural peptides, such as rapid degradation, scientists are creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have modified backbones or side chains for enhanced stability and bioavailability. nih.gov

The design and synthesis of peptides like this compound are central to these research efforts, providing new molecular entities for screening and development. umn.edu

Rationale for Investigating this compound

The specific rationale for investigating the synthetic peptide this compound can be inferred from its unique amino acid sequence. The design of novel peptides is often a strategy to explore new biological activities or to create molecules with enhanced therapeutic properties. nih.govmdpi.com

The sequence contains a mixture of hydrophobic (Leucine, Valine, Isoleucine), polar (Glutamine, Serine), and positively charged (Arginine) residues. This amphipathic character—possessing both hydrophobic and hydrophilic properties—is a common feature of many biologically active peptides, particularly those that interact with cell membranes.

The investigation of this peptide could be aimed at several potential applications:

Antimicrobial Activity: The combination of cationic (Arginine) and hydrophobic residues is a hallmark of many antimicrobial peptides, which act by disrupting bacterial cell membranes.

Cell Penetration: The properties of this peptide might allow it to cross cell membranes, making it a candidate for a cell-penetrating peptide (CPP) to deliver therapeutic cargo into cells.

Receptor Interaction: The specific sequence could be designed to mimic the binding domain of a natural protein, allowing it to act as a competitive inhibitor or a modulator of a specific receptor. The C-terminal Arginine, being positively charged, is often critical for such interactions. wikipedia.org

Ultimately, the synthesis and study of this compound are driven by the overarching goal of peptide science: to understand how amino acid sequence dictates function and to leverage that knowledge for the development of novel research tools and therapeutics. mdpi.com

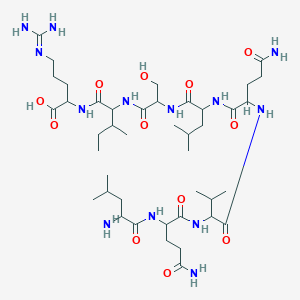

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H77N13O12/c1-9-23(8)33(40(65)51-27(41(66)67)11-10-16-48-42(46)47)55-38(63)29(19-56)53-37(62)28(18-21(4)5)52-35(60)25(12-14-30(44)57)50-39(64)32(22(6)7)54-36(61)26(13-15-31(45)58)49-34(59)24(43)17-20(2)3/h20-29,32-33,56H,9-19,43H2,1-8H3,(H2,44,57)(H2,45,58)(H,49,59)(H,50,64)(H,51,65)(H,52,60)(H,53,62)(H,54,61)(H,55,63)(H,66,67)(H4,46,47,48) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRHDFFLXLZQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H77N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis and Structural Characterization of H Leu Gln Val Gln Leu Ser Ile Arg Oh

Advanced Chemical Synthesis Techniques for H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH

The chemical synthesis of peptides like this compound is predominantly achieved through stepwise addition of amino acids. creative-peptides.com Solid-phase peptide synthesis (SPPS) is the most common and efficient method for this purpose. creative-peptides.comresearchgate.net However, liquid-phase and enzymatic approaches offer alternative strategies with specific advantages.

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. vaia.com The process consists of repeated cycles of deprotection and coupling. For the synthesis of this compound, an Fmoc (fluorenylmethyloxycarbonyl) strategy is typically employed. nih.gov

The synthesis would commence with the C-terminal amino acid, Arginine (Arg), attached to a solid support resin. The side chain of Arg requires a robust protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to prevent unwanted side reactions. nih.gov Each subsequent amino acid, with its α-amino group protected by Fmoc and its side chain protected as needed (e.g., Trt for Gln, tBu for Ser), is activated and coupled to the deprotected N-terminus of the resin-bound peptide. nih.gov

Table 1: Typical Protecting Groups for SPPS of this compound

| Amino Acid | α-Amino Protection | Side Chain Protection |

| Arg | Fmoc | Pbf |

| Ile | Fmoc | None |

| Ser | Fmoc | tBu (tert-butyl) |

| Leu | Fmoc | None |

| Gln | Fmoc | Trt (trityl) |

| Val | Fmoc | None |

This table presents a standard set of protecting groups used in Fmoc-based SPPS.

Optimization of the coupling steps is crucial to ensure high yields. Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) are commonly used to facilitate amide bond formation. nih.gov The presence of bulky amino acids like Valine and Isoleucine, and the potential for aggregation of the growing peptide chain, may necessitate the use of optimized protocols such as elevated temperatures or the inclusion of chaotropic agents to improve reaction efficiency. nih.gov

Upon completion of the sequence assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). novoprolabs.com

Liquid-Phase Synthesis Considerations

Liquid-phase peptide synthesis (LPPS) offers an alternative where the peptide is synthesized in solution. youtube.com While historically preceding SPPS, modern LPPS can be advantageous for large-scale synthesis. youtube.com This method can be executed in a convergent manner, where smaller peptide fragments are synthesized and then joined together in solution. youtube.com For this compound, one could envision the synthesis of two tetrapeptides, H-Leu-Gln-Val-Gln-OH and H-Leu-Ser-Ile-Arg-OH, which are then coupled. This approach can simplify the purification of intermediates. However, LPPS is generally more labor-intensive than SPPS due to the need for purification after each coupling step. youtube.com

Enzymatic Synthesis Approaches

Enzymatic peptide synthesis is a "green chemistry" approach that utilizes enzymes, such as proteases or ligases, to form peptide bonds. nih.gov This method offers high stereoselectivity, eliminating the risk of racemization, and proceeds under mild reaction conditions without the need for extensive side-chain protection. nih.govnih.gov

For the synthesis of this compound, a chemoenzymatic strategy could be employed. nih.govacs.org This might involve the enzymatic coupling of smaller, chemically synthesized peptide fragments. The choice of enzyme would depend on the specific peptide bond to be formed. For instance, a protease with specificity for the C-terminus of the acyl donor fragment could be used in a kinetically controlled synthesis. nih.gov While promising, the development of enzymatic processes for a specific peptide sequence can be challenging and time-consuming due to the need to find suitable enzymes and optimize reaction conditions. nih.gov

Analytical Methods for Assessing Purity and Identity of this compound

Following synthesis, the crude peptide must be purified and its identity and purity rigorously confirmed.

Chromatographic Techniques for Separation and Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification and analysis of synthetic peptides. hplc.eubachem.comnih.gov The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. hplc.eubachem.com

For the purification of this compound, a gradient elution system is employed, typically using water and acetonitrile (B52724) as the mobile phases, both containing an ion-pairing agent like TFA (0.1%). peptide.com The TFA improves peak shape and resolution. peptide.com The elution gradient is optimized to achieve baseline separation of the target peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. peptide.comharvardapparatus.com

Analytical RP-HPLC is then used to determine the purity of the final product. peptide.com By integrating the peak area of the main product and comparing it to the total area of all peaks, a quantitative measure of purity can be obtained.

Table 2: Exemplary RP-HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

This table provides typical starting conditions for the analytical RP-HPLC of a peptide like this compound.

Spectroscopic Identification and Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques. The measured monoisotopic mass should correspond to the calculated theoretical mass of the peptide.

Table 3: Calculated Molecular Properties of this compound

| Property | Value |

| Chemical Formula | C₄₃H₈₀N₁₄O₁₂ |

| Average Molecular Weight | 985.18 g/mol |

| Monoisotopic Mass | 984.6006 g/mol |

This table details the calculated molecular properties of the target peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. While one-dimensional ¹H NMR can confirm the presence of expected types of protons, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are more powerful for confirming the amino acid sequence and assessing the three-dimensional structure in solution.

Conformational Analysis of this compound

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Conformational analysis aims to elucidate the spatial arrangement of the peptide backbone and its side chains.

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. subr.edunih.gov This method measures the differential absorption of left- and right-circularly polarized light by the peptide bonds. nih.gov The resulting CD spectrum provides a signature that is characteristic of different types of secondary structures. nih.gov

For a relatively short and flexible peptide like this compound, it is likely to exist as a mixture of conformations in solution. The CD spectrum would likely indicate a predominantly random coil structure, which is common for short peptides that lack the stabilizing interactions necessary for well-defined secondary structures like alpha-helices or beta-sheets. subr.edu However, the presence of specific turn-like structures cannot be ruled out without experimental data. The analysis would involve dissolving the peptide in a suitable buffer and recording the CD spectrum, typically in the far-UV region (190-250 nm). pubcompare.ai

Table 2: Characteristic Circular Dichroism Signals for Secondary Structures

| Secondary Structure | Wavelength of Positive Signal (nm) | Wavelength of Negative Signal (nm) |

| Alpha-helix | ~192 | ~208, ~222 |

| Beta-sheet | ~195-200 | ~215-220 |

| Random Coil | ~212 | ~195 |

This table provides a general guide to interpreting CD spectra for common secondary structural elements. nih.gov

In conjunction with experimental techniques, computational methods such as molecular dynamics (MD) simulations are invaluable for exploring the conformational landscape of peptides. nih.govacs.org MD simulations can provide atomic-level insights into the dynamic behavior of the peptide in a simulated environment, such as in water. nih.govyoutube.com

Investigation of Biological Activities and Molecular Interactions of H Leu Gln Val Gln Leu Ser Ile Arg Oh

Analysis of Ligand-Receptor Interactions

The biological effects of H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH are mediated through its interaction with cell surface receptors.

Binding studies have identified syndecan-1, a transmembrane heparan sulfate (B86663) proteoglycan, as a cellular receptor for the this compound sequence. ias.ac.inresearchgate.nettandfonline.com A longer peptide containing this sequence, known as AG73 (Arg-Lys-Arg-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-Thr), also demonstrates binding to syndecan-1, -2, and -4. tandfonline.com The minimal active sequence for this interaction was determined to be LQVQLSIR. researchgate.net These interactions are crucial for mediating the peptide's effects on cell behavior. The binding of the peptide to its receptor can be studied using solid-phase binding assays with recombinant receptor proteins to quantify the interaction.

The binding of this compound to its receptor, syndecan-1, triggers downstream cellular responses. In various model systems, this interaction has been shown to promote a range of biological activities. ias.ac.inpsu.edu For instance, the peptide is active in promoting cell adhesion and neurite outgrowth. psu.edu In the context of cancer biology, this peptide has been demonstrated to enhance the metastatic potential of tumor cells, such as murine melanoma cells, promoting both lung and liver metastases. ias.ac.intandfonline.comaacrjournals.org The activation of syndecan receptors by this peptide is a key mechanism through which it influences tumor growth and metastasis. tandfonline.com

| Biological Activity | Cellular Model System | Receptor(s) | Reference(s) |

| Cell Adhesion | Endothelial Cells, Tumor Cells | Syndecan-1 | psu.eduresearchgate.net |

| Neurite Outgrowth | Neuronal Cells | Not specified | psu.edu |

| Tumor Metastasis | B16-F10 Melanoma Cells | Syndecan-1 | ias.ac.intandfonline.comaacrjournals.orgmdpi.com |

| Acinar Formation | Human Submandibular Gland Cells | Syndecan-1 | aacrjournals.org |

Membrane Interactions and Permeation Studies

The primary interaction of this compound with the cell membrane occurs via its binding to the transmembrane receptor syndecan-1. ias.ac.inresearchgate.net This interaction localizes the peptide to the cell surface, initiating intracellular signaling cascades. There is no evidence in the reviewed literature to suggest that the peptide permeates the plasma membrane to exert its effects directly within the cytoplasm. vdoc.pub Its mechanism of action appears to be receptor-mediated from the extracellular space. Studies specifically designed to measure the permeation coefficient or the ability of this peptide to cross the cell membrane are not available in the current body of scientific literature.

Liposome (B1194612) Leakage Assays

Liposome leakage assays are a important tool for assessing the ability of a peptide to disrupt lipid membranes, a key characteristic of many biologically active peptides, including antimicrobial and cell-penetrating peptides. nih.govnih.gov These assays typically involve encapsulating a fluorescent dye, such as calcein (B42510) or the ANTS/DPX pair, within liposomes, which are artificial vesicles composed of a lipid bilayer. nih.govrsc.orgresearchgate.net When the peptide interacts with and disrupts the liposome membrane, the encapsulated dye is released, leading to a measurable change in fluorescence. nih.govnih.gov

While direct studies on this compound in liposome leakage assays are not extensively documented, the behavior of parent molecules like GHRF provides valuable insights. The amphipathic nature of regions within GHRF, which includes the LQVQLSIR sequence, is crucial for its biological activity and suggests a potential for membrane interaction. nih.gov The distribution of hydrophobic residues (Leucine, Valine, Isoleucine) and polar/charged residues (Glutamine, Serine, Arginine) in this compound provides it with an amphipathic character that is often associated with membrane-disrupting activities. wikipedia.org

The general principle of a liposome leakage assay is outlined in the table below:

| Step | Description | Purpose |

|---|---|---|

| 1. Liposome Preparation | Artificial lipid vesicles (liposomes) are prepared with a specific lipid composition, often mimicking bacterial or mammalian cell membranes. A fluorescent dye/quencher pair is encapsulated within the liposomes at a high concentration, leading to self-quenching of the fluorescence. | To create a model membrane system containing a reporter molecule. |

| 2. Peptide Incubation | The peptide of interest is added to the liposome suspension. | To allow the peptide to interact with the model membrane. |

| 3. Membrane Disruption and Dye Release | If the peptide has membrane-disrupting properties, it will create pores in or otherwise destabilize the liposome membrane, causing the encapsulated dye to leak out into the surrounding buffer. | To induce a measurable signal in response to peptide activity. |

| 4. Fluorescence Measurement | The release of the dye into the larger volume of the external buffer leads to its dequenching and a subsequent increase in fluorescence intensity, which is measured over time. | To quantify the extent and rate of membrane leakage induced by the peptide. |

| 5. Data Analysis | The percentage of leakage is calculated by comparing the fluorescence of the peptide-treated sample to that of a negative control (no peptide) and a positive control (liposomes completely lysed with a detergent like Triton X-100). | To determine the membrane-disrupting efficacy of the peptide. |

Cellular Membrane Translocation Mechanisms

The ability of a peptide to cross cellular membranes is fundamental to its potential as an intracellularly acting therapeutic or research tool. nih.gov Peptides that can achieve this are known as cell-penetrating peptides (CPPs). nih.gov The mechanisms by which CPPs translocate across the plasma membrane can be broadly categorized into direct penetration and endocytosis-mediated pathways. mdpi.com

Given that this compound is a fragment of GHRF, its translocation properties are likely influenced by the characteristics of the full-length hormone. GHRF acts on specific G-protein coupled receptors on the surface of pituitary cells, and its primary mechanism of action does not typically involve translocation into the cytoplasm. echelon-inc.com However, the structural motifs within the peptide, such as the presence of hydrophobic and cationic residues, are features commonly found in CPPs. nih.gov The arginine residue, in particular, is a key component of many well-known CPPs and facilitates interaction with negatively charged components of the cell membrane. nih.gov

Molecular dynamics simulations have been employed to study the translocation of various peptides across lipid bilayers, providing insights into the process at an atomic level. nih.govmdpi.com These studies often highlight the importance of initial electrostatic interactions between the peptide and the membrane surface, followed by the insertion of hydrophobic residues into the lipid core. nih.gov The translocation of a peptide like this compound would likely involve a similar multi-step process, initiated by the positively charged arginine residue and driven by the hydrophobic nature of the leucine (B10760876), isoleucine, and valine residues.

Evaluation of General Biological Modulatory Potentials

Effects on Cell Signaling Pathways (e.g., phosphorylation cascades)

The primary and most well-understood biological role of the this compound sequence is within the context of GHRF, which stimulates the synthesis and release of growth hormone (GH) from the anterior pituitary gland. physiology.org This action is mediated by the GHRF receptor, a G-protein coupled receptor (GPCR). echelon-inc.com The binding of GHRF to its receptor initiates a cascade of intracellular signaling events, primarily involving the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the transcription of the GH gene and the secretion of GH. dokumen.pub

While the N-terminal region of GHRF is considered most critical for receptor binding and activation, the C-terminal portion, which includes the LQVQLSIR sequence, is thought to be important for maintaining the structural integrity and potency of the hormone. nih.govphysiology.org The amphipathic helical structure of this region is believed to play a role in the proper presentation of the N-terminus to the receptor. nih.gov

Impact on Cellular Processes in Research Cell Lines (e.g., proliferation, differentiation)

The impact of this compound on cellular processes is intrinsically linked to its role within GHRF. In research cell lines derived from the pituitary, such as primary cultures of rat anterior pituitary cells, GHRF and its analogs stimulate GH secretion. nih.govnih.gov This is a highly specific process of cellular differentiation and function.

Beyond its effects on pituitary cells, the broader impact of this peptide sequence on the proliferation and differentiation of other cell types is less clear. However, given that GH itself is a potent anabolic hormone that influences the growth and metabolism of numerous tissues, any modulation of GH release by GHRF fragments could have indirect effects on these processes. eur.nl

Comparative Analysis with Known Biologically Active Peptides Containing Similar Motifs

The amino acid sequence this compound contains several motifs that can be found in other biologically active peptides. The presence of repeated leucine and glutamine residues, as well as the combination of hydrophobic and polar/charged amino acids, are features that can be compared to other known peptide structures. nih.gov

Growth Hormone-Releasing Factor Related Sequences

The most direct comparison for this compound is with other fragments and analogs of GHRF. avantorsciences.com Structure-activity relationship studies have shown that while the full-length GHRF is a 44-amino acid peptide, shorter fragments can retain biological activity. eurogentec.com For instance, GHRF(1-29)-NH2 is a potent stimulator of GH release, demonstrating that the C-terminal portion beyond residue 29 is not absolutely required for activity. avantorsciences.comeurogentec.com

Protease Cleavage Site Mimicry

Proteases are enzymes that cleave peptide bonds in proteins and peptides. The specificity of a protease is determined by the amino acid sequence at the cleavage site. Peptides that mimic these cleavage sites can act as substrates or inhibitors of proteases, thereby modulating their activity. The sequence this compound does not correspond to a widely recognized consensus cleavage site for common proteases. However, the presence of various hydrophobic and polar residues suggests it could potentially be recognized by certain proteases. For instance, the ABL non-receptor tyrosine kinase is known to be regulated by various signals and has a role in diverse cellular processes. nih.gov The regulation of such kinases can involve interactions with other proteins and peptides, although a direct link to this specific octapeptide has not been established.

Antimicrobial Peptide Motifs

Antimicrobial peptides (AMPs) are a diverse class of molecules that form a key part of the innate immune system in many organisms. nih.gov They often possess specific structural motifs and amino acid compositions that enable them to disrupt microbial membranes or interfere with intracellular processes. Key features of many AMPs include a net positive charge and an amphipathic structure.

While the specific antimicrobial activity of this compound has not been documented, peptides with similar characteristics, such as being rich in Leucine and containing cationic residues like Lysine or Arginine, have demonstrated antimicrobial and anti-inflammatory activities. mdpi.comnih.gov For example, a synthetic Leucine/Lysine-rich peptide, KLW-f, exhibited significant antimicrobial activity against several bacterial strains. nih.gov Similarly, Arginine-rich short analog peptides have shown potent antimicrobial activity. mdpi.com

The potential for this compound to act as an AMP would depend on its ability to adopt an amphipathic conformation, where the hydrophobic residues (Leu, Val, Ile) and hydrophilic/charged residues (Gln, Ser, Arg) segregate on opposite faces of the peptide structure. This amphipathicity is crucial for interaction with and disruption of microbial cell membranes.

| Amino Acid | Property | Potential Contribution to Antimicrobial Activity |

| Leucine (Leu) | Hydrophobic | Contributes to the hydrophobic face for membrane interaction. Leucine-rich motifs are common in AMPs. nih.gov |

| Glutamine (Gln) | Polar, uncharged | Can form hydrogen bonds and contribute to the hydrophilic face. wikipedia.org |

| Valine (Val) | Hydrophobic | Contributes to the hydrophobic face for membrane interaction. wikipedia.org |

| Serine (Ser) | Polar, uncharged | Can form hydrogen bonds and contribute to the hydrophilic face. wikipedia.org |

| Isoleucine (Ile) | Hydrophobic | Contributes to the hydrophobic face for membrane interaction. wikipedia.org |

| Arginine (Arg) | Positively charged (basic) | Provides a positive charge, crucial for initial electrostatic interaction with negatively charged microbial membranes. mdpi.com |

Other Functional Peptide Fragments

Bioactive peptides can be derived from the breakdown of larger proteins and can exhibit a wide range of physiological effects. These peptides can interact with specific receptors or enzymes to modulate cellular functions. Without a known parent protein for this compound, its potential as a functional peptide fragment remains speculative. However, the constituent amino acids are all common proteinogenic amino acids. ncert.nic.in

The presence of specific di- or tri-peptide motifs within the sequence could hint at potential activities. For instance, various small peptide fragments have been identified with diverse biological roles, such as inhibiting enzyme activity or influencing cell signaling pathways. science.gov The Alzheimer's disease-associated amyloid ß-protein, for example, is itself a peptide with antimicrobial properties. peptideweb.com Other peptides have been shown to stimulate collagen synthesis or have roles in skin care. peptideweb.com Further research would be necessary to determine if this compound is a fragment of a larger protein and if it possesses any such specific biological functions.

Structure Activity Relationship Sar Studies and Rational Design of H Leu Gln Val Gln Leu Ser Ile Arg Oh Analogues

Systematic Amino Acid Substitution Analysis

The hydrophobic amino acids Leucine (B10760876) (Leu), Valine (Val), and Isoleucine (Ile) play a significant role in the peptide's interaction with its target, likely through hydrophobic interactions. researchgate.netnih.gov The substitution of these residues can have a profound impact on the peptide's biological activity.

Studies on other bioactive peptides have shown that replacing native hydrophobic residues with others can either enhance or diminish activity. For instance, in some antimicrobial peptides, substituting other hydrophobic residues with Leucine has been shown to increase antibacterial efficacy. researchgate.net Conversely, replacing Leucine or Isoleucine with the less hydrophobic Valine can lead to a complete loss of activity. nih.gov The specific context of the surrounding amino acids is critical in determining the outcome of such substitutions.

Table 1: Hypothetical Impact of Hydrophobic Residue Exchange on the Activity of H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH Analogues

| Original Residue | Position | Substitution | Predicted Effect on Activity | Rationale |

| Leu | 1 | Ala | Decrease | Reduced hydrophobicity may weaken target binding. |

| Val | 3 | Leu | Increase/Decrease | Increased hydrophobicity could enhance binding, but might also lead to non-specific interactions. nih.gov |

| Leu | 5 | Phe | Increase/Decrease | Introduction of an aromatic ring could lead to new, potentially stronger, interactions, but might also disrupt the native conformation. researchgate.net |

| Ile | 7 | Val | Decrease | Reduced hydrophobicity and altered side-chain geometry may negatively impact activity. nih.gov |

This table is illustrative and based on general principles of peptide SAR, as specific data for this compound is not available.

The polar and charged residues, Glutamine (Gln), Serine (Ser), and Arginine (Arg), are likely involved in forming hydrogen bonds and electrostatic interactions, which are crucial for the peptide's specificity and solubility. wikipedia.org

Glutamine, a polar uncharged amino acid, can participate in hydrogen bonding. wikipedia.org Its replacement with another polar residue like Asparagine or a charged residue like Glutamic acid would alter the electronic and hydrogen-bonding properties of the peptide. Serine, with its hydroxyl group, is also a key player in hydrogen bonding. wikipedia.org The C-terminal Arginine residue, with its positively charged guanidinium (B1211019) group, is likely critical for electrostatic interactions with a negatively charged binding pocket on its target molecule. wikipedia.org Substitution of Arginine with a neutral or negatively charged residue would be expected to significantly reduce or abolish activity.

Table 2: Hypothetical Impact of Polar/Charged Residue Modification on the Activity of this compound Analogues

| Original Residue | Position | Substitution | Predicted Effect on Activity | Rationale |

| Gln | 2 | Asn | Neutral/Decrease | Similar properties, but shorter side chain may affect optimal interaction. |

| Gln | 4 | Glu | Decrease | Introduction of a negative charge could be disruptive if the native interaction is with a neutral or negatively charged partner. |

| Ser | 6 | Thr | Neutral/Decrease | Similar hydroxyl-containing residue, but the additional methyl group could cause steric hindrance. |

| Arg | 8 | Lys | Neutral/Decrease | Both are positively charged, but the different geometry of the side chain may affect binding affinity. |

| Arg | 8 | Ala | Significant Decrease | Loss of the positive charge would likely eliminate a key electrostatic interaction. |

This table is illustrative and based on general principles of peptide SAR, as specific data for this compound is not available.

Truncation and Extension Studies on this compound

Truncation studies, which involve systematically removing amino acids from either the N- or C-terminus, can help identify the minimal sequence required for biological activity. Extension studies, where additional amino acids are added, can explore the possibility of enhancing activity or introducing new functionalities. For octapeptides, the specific sequence and its conformation are often critical, and even minor truncations can lead to a complete loss of function. nih.gov

Effects of Chirality and Non-Natural Amino Acid Incorporations

The introduction of non-natural amino acids can also be a powerful tool to enhance peptide properties. These modifications can introduce novel side chains, constrain the peptide into a more active conformation, or improve its pharmacokinetic profile.

Impact of Terminal Modifications (e.g., amidation, acetylation) on Activity and Stability

Modifying the N- and C-termini of a peptide can have a significant impact on its biological activity and stability. lifetein.commdpi.com N-terminal acetylation and C-terminal amidation are common strategies to neutralize the terminal charges, which can increase the peptide's resemblance to a larger protein and enhance its ability to cross cell membranes. lifetein.commdpi.com These modifications also protect the peptide from degradation by exopeptidases, thereby increasing its half-life. nih.govnih.gov

Table 3: Predicted Effects of Terminal Modifications on this compound

| Modification | Predicted Effect on Activity | Predicted Effect on Stability |

| N-terminal Acetylation | May increase or decrease, depending on the importance of the free N-terminal amine for binding. | Increased resistance to aminopeptidases. mdpi.com |

| C-terminal Amidation | Likely to increase, as it removes the negative charge of the carboxylate and may enhance binding. | Increased resistance to carboxypeptidases. acs.org |

| Both Acetylation and Amidation | Potentially synergistic effect on activity and stability. | Significantly increased overall stability. lifetein.com |

This table is illustrative and based on general principles of peptide SAR, as specific data for this compound is not available.

Development of Peptidomimetics based on this compound

Peptidomimetics are compounds that mimic the essential elements of a peptide's structure but have a modified, non-peptide backbone. mdpi.com The development of peptidomimetics based on this compound would aim to create molecules with improved oral bioavailability, metabolic stability, and target affinity. nih.gov This can be achieved by replacing amide bonds with more stable linkages or by creating cyclic structures to constrain the molecule in its bioactive conformation. researchgate.net

Bioinformatic and Proteomic Approaches to H Leu Gln Val Gln Leu Ser Ile Arg Oh

Database Mining for Natural Occurrences of H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH or its Subsequences

Database mining has revealed that the sequence Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg (LQVQLSIR) is a naturally occurring peptide sequence found within the laminin-α1 chain. researchgate.netresearchgate.netembopress.orgnih.govmdpi.com Laminins are a major component of the basal lamina, a specialized form of the extracellular matrix. The LQVQLSIR sequence is specifically located within the C-terminal G-domain of the laminin-α1 chain, a region known to be biologically active. researchgate.net

Further investigation has identified a related and slightly longer peptide, AG73, with the sequence RKRLQVQLSIRT. usp.br This peptide, which contains the LQVQLSIR core, is derived from the LG4 module of the laminin-α1 chain and has been a focus of cancer research. usp.br The natural occurrence of the LQVQLSIR sequence within a key structural and signaling protein like laminin (B1169045) suggests its potential involvement in important biological processes. For instance, studies have shown that the LQVQLSIR sequence can enhance the metastasis of murine melanoma cells. embopress.orgtemple.edu

Subsequences of LQVQLSIR can be found in a multitude of proteins, which is expected for a short amino acid string. However, the full octapeptide sequence appears to be a specific and conserved motif within the laminin-α1 chain.

Table 1: Natural Occurrence of the LQVQLSIR Sequence

| Peptide Sequence | Parent Protein | Location in Parent Protein | Documented Biological Association |

| LQVQLSIR | Laminin-α1 chain | G-domain | Enhancement of murine melanoma cell metastases embopress.orgtemple.edu |

| RKRLQVQLSIRT (AG73) | Laminin-α1 chain | LG4 module | Cell adhesion, cancer progression usp.br |

Prediction of Potential Protein Cleavage Sites and Proteolytic Processing

The generation of bioactive peptides from larger precursor proteins is a common biological mechanism, often involving proteolytic cleavage. The proteolytic degradation of laminin is a critical step in physiological and pathological processes, such as tissue remodeling and cancer cell invasion, as it can expose cryptic, biologically active sites. researchgate.net

While specific proteases that cleave the laminin-α1 chain to release the exact this compound peptide have not been definitively identified in the literature, the region where this sequence resides is susceptible to proteolysis. The G-domains of laminin are known to be processed by various proteases, including matrix metalloproteinases (MMPs). nih.gov MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix proteins and are often upregulated in cancer. nih.gov

Bioinformatic tools for predicting protease cleavage sites can offer insights. A theoretical analysis of the LQVQLSIR sequence and its surrounding context in the laminin-α1 chain can predict potential cleavage sites for various proteases. For example, a search using a tool like ExPASy PeptideCutter could indicate potential cleavage sites for enzymes like pepsin, thermolysin, or other less specific proteases. The hinge region between the LG3 and LG4 domains of the laminin-α chain is a known site for proteolytic cleavage, further supporting the possibility of the release of peptides like LQVQLSIR from this area. researchgate.net

Table 2: Theoretical Proteolytic Cleavage Sites within the LQVQLSIR Sequence

| Protease (Example) | Predicted Cleavage Site | Likelihood of in vivo Relevance |

| Pepsin (pH 1.3) | Between Leu-Gln and Gln-Val | Moderate; dependent on local pH |

| Thermolysin | Before Leu and Ile | Moderate; dependent on enzyme presence |

| Matrix Metalloproteinases | Near the sequence within the G-domain | High; MMPs are known to degrade laminin nih.gov |

Homology Modeling and Evolutionary Analysis of Related Peptides

The LQVQLSIR sequence is highly conserved across different species and among various laminin α chains. nih.govnih.gov This evolutionary conservation strongly suggests that this peptide sequence plays a critical role in the biological function of the laminin protein and its interactions with cellular receptors. researchgate.netnih.gov

Homology modeling can be used to create three-dimensional structures of the laminin G-domain containing the LQVQLSIR sequence from different species. By comparing these models, it is possible to analyze the structural context of the peptide and infer its functional importance. The consistent surface exposure and conformation of this sequence across species would reinforce its role as a binding site for other molecules.

The evolutionary pressure to maintain the LQVQLSIR sequence is likely linked to its role in mediating cell-matrix interactions. The laminin G-domains are crucial for binding to cellular receptors such as integrins and syndecans, thereby influencing cell adhesion, migration, and signaling. researchgate.net Any significant mutation in this conserved sequence could disrupt these vital interactions, leading to detrimental effects on tissue development and homeostasis.

In Silico Screening for Receptor/Enzyme Interactions

In silico screening methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the interactions between a peptide and its potential receptors or enzymes. mdpi.comnih.gov Given that the longer AG73 peptide (containing LQVQLSIR) is known to bind to cell surface proteoglycans like syndecan-1, -2, and -4, it is highly probable that the LQVQLSIR sequence contributes significantly to this binding. usp.bruniv-reims.fr

Molecular docking simulations could be employed to model the interaction between this compound and the binding pockets of syndecans or integrins. mdpi.com Such models would predict the binding affinity and identify the key amino acid residues involved in the interaction. These computational approaches can screen large libraries of potential receptors to identify the most likely binding partners for the peptide.

However, modeling the flexibility of a peptide like LQVQLSIR presents a computational challenge. mdpi.com Molecular dynamics simulations can be used to explore the conformational landscape of the peptide and its receptor, providing a more dynamic and realistic picture of the binding event. While specific in silico studies on the isolated LQVQLSIR peptide are not extensively reported, the available data on the parent laminin domain and related peptides strongly suggest that its primary interactions are with cell surface receptors that mediate cell adhesion and signaling.

Table 3: Potential Interacting Receptors for this compound Based on In Silico Plausibility

| Potential Receptor | Evidence/Rationale | Predicted Type of Interaction |

| Syndecan-1, -2, -4 | The containing peptide AG73 binds to these receptors usp.bruniv-reims.fr | Electrostatic and hydrogen bonding |

| Integrins (e.g., α6β1) | Laminin G-domains are known to bind integrins | Shape complementarity and hydrophobic interactions |

| α-Dystroglycan | A major receptor for the laminin G-domain embopress.orgnih.gov | Glycan-mediated binding |

Advanced Methodologies and Future Perspectives in H Leu Gln Val Gln Leu Ser Ile Arg Oh Research

Integration with High-Throughput Screening Platforms

The quest to identify the biological targets and functions of peptides like H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH can be massively accelerated through the use of high-throughput screening (HTS) platforms. alphalifetech.com These platforms allow for the rapid testing of vast libraries of molecules against specific biological targets. alphalifetech.com For this peptide, HTS can be employed in several ways. A library of peptides with variations of the this compound sequence could be synthesized and screened against an array of proteins to identify binding partners. drugtargetreview.com

One common HTS method is the enzyme-linked immunosorbent assay (ELISA), which can be adapted to a high-throughput format to screen for peptide-protein interactions. alphalifetech.com Another powerful technique is phage display, where a library of peptides is genetically fused to the coat proteins of bacteriophages. alphalifetech.comoup.com This allows for the screening of billions of different peptides for their ability to bind to a target of interest. alphalifetech.com The integration of next-generation sequencing (NGS) with these screening methods provides a comprehensive analysis of the peptides that show high affinity for a given target. oup.com

A prospective HTS campaign for this compound could involve screening it against a panel of disease-relevant proteins, such as enzymes or cell surface receptors. The results from such a screen would provide crucial leads for more in-depth functional studies.

Table 1: Hypothetical High-Throughput Screening Strategy for this compound

| Screening Method | Library Type | Potential Targets | Readout | Potential Outcome |

| High-Throughput ELISA | Array of purified proteins | Kinases, Phosphatases, Proteases | Colorimetric or Fluorescent Signal | Identification of direct binding partners. |

| Phage Display | Random peptide library | Intact cells expressing specific receptors | Enrichment of phage clones | Discovery of receptor-binding motifs. |

| Fluorescence Polarization | Fluorescently-labeled this compound | Library of small molecules | Change in polarization | Identification of compounds that disrupt peptide-protein interactions. |

Application of Biophysical Techniques for Interaction Characterization

Once potential interaction partners for this compound are identified, biophysical techniques are essential for a detailed characterization of these interactions. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of the peptide's activity. nih.govnih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying molecular interactions in real-time. ste-mart.comnih.gov In a typical SPR experiment, one molecule (the ligand, e.g., a potential protein target) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. ste-mart.com The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. nih.gov

SPR analysis can provide precise measurements of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. ste-mart.com This information is invaluable for structure-activity relationship (SAR) studies, where derivatives of this compound could be synthesized to optimize binding to a specific target.

Table 2: Representative Data from a Prospective SPR Experiment

| Analyte (Peptide) | Ligand (Target Protein) | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) |

| This compound | Protein X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 2.0 x 10⁻⁸ |

| Alanine-mutated peptide | Protein X | 2.1 x 10⁴ | 5.2 x 10⁻² | 2.5 x 10⁻⁶ |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with molecular interactions. nih.govwur.nl In an ITC experiment, a solution of the peptide is titrated into a solution containing the potential binding partner, and the heat released or absorbed during the binding event is measured. acs.org

ITC is considered the gold standard for thermodynamic characterization of binding events, as it can determine the binding affinity (KD), the stoichiometry of the interaction (n), the enthalpy change (ΔH), and the entropy change (ΔS) in a single experiment. nih.govwur.nl These thermodynamic parameters provide a complete picture of the driving forces behind the peptide-target interaction. nih.gov For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution could indicate the release of ordered water molecules from the binding interface. acs.org

Table 3: Prospective Thermodynamic Data from an ITC Experiment

| Interaction | KD (μM) | n (stoichiometry) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |

| This compound + Protein Y | 5.2 | 1.05 | -8.5 | 2.3 | -10.8 |

Exploration in Advanced Delivery Systems for Research Applications (e.g., cell-penetrating peptides)

A significant challenge in peptide-based research is the delivery of these molecules into living cells, as the cell membrane is generally impermeable to peptides. nih.gov To overcome this barrier, this compound could be conjugated to a cell-penetrating peptide (CPP). nih.govmdpi.com CPPs are short, often cationic, peptides that can traverse the cell membrane and carry molecular cargo, such as other peptides, into the cytoplasm. nih.govresearchgate.net

Examples of well-characterized CPPs include TAT peptide, penetratin, and poly-arginine sequences. researchgate.netgoogle.com By creating a chimeric peptide consisting of this compound and a CPP, researchers can study the effects of this peptide on intracellular targets in living cells. mdpi.com This approach opens up possibilities for investigating the peptide's role in cellular signaling pathways, gene expression, or other intracellular processes. creative-enzymes.com

Further advancements in delivery systems include the use of peptide-functionalized nanoparticles, which can protect the peptide from degradation and facilitate targeted delivery to specific cell types or tissues. creative-peptides.com

Leveraging Artificial Intelligence and Machine Learning for Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the design of novel peptides with desired properties and the prediction of their biological activities. frontiersin.orgoup.com For this compound, AI and ML could be employed in several ways.

Predictive models can be trained on large datasets of known bioactive peptides to identify sequence motifs or physicochemical properties that correlate with a specific function. nih.govspringernature.com These models could then be used to predict the potential bioactivities of this compound. mdpi.com Furthermore, generative AI models can design novel peptide sequences de novo that are optimized for a particular target or function. nih.govgoogle.com This could involve generating variants of this compound with enhanced binding affinity, stability, or cell permeability. frontiersin.org

The integration of AI with experimental data from HTS and biophysical characterization creates a powerful feedback loop for accelerated discovery and optimization of bioactive peptides. nih.gov

Unveiling Novel Biological Functions and Future Research Avenues

The ultimate goal of applying these advanced methodologies is to unveil the novel biological functions of this compound and to open up new avenues for research. The identification of binding partners through HTS and their detailed characterization with biophysical techniques will provide the first clues to the peptide's mechanism of action. explorationpub.comresearchgate.net

Future research could then focus on validating these findings in cellular and animal models. For example, if the peptide is found to bind to a key enzyme in a disease pathway, its inhibitory or activating effects could be tested in relevant disease models. The use of CPP-conjugated peptides would be crucial for such in vivo studies. genscript.com

The discovery of a novel biological function for this compound could have significant implications for basic research and drug discovery. creative-enzymes.comresearchgate.net It could lead to the development of new research tools for probing biological processes or serve as a starting point for the design of novel therapeutics. creative-peptides.comresearchgate.net The continued application of cutting-edge technologies will be paramount in unlocking the full potential of this and other synthetic peptides. explorationpub.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Leu-Gln-Val-Gln-Leu-Ser-Ile-Arg-OH with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, utilizing Fmoc/t-Bu chemistry for sequential amino acid coupling. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is used for purification, followed by mass spectrometry (MS) to verify molecular weight (956.15 g/mol) and purity .

Q. How should researchers characterize the secondary structure of this peptide in solution?

- Methodological Answer : Circular dichroism (CD) spectroscopy is critical for identifying β-turn structures, while nuclear magnetic resonance (NMR) can resolve cis/trans isomerization and conformational dynamics. Molecular dynamics (MD) simulations complement experimental data to model structural stability in aqueous environments .

Q. What assays are appropriate to evaluate its role in cell adhesion and cancer research?

- Methodological Answer : Use cell adhesion assays with T-cell lines (e.g., Molt-3) to study LFA-1/ICAM-1 interactions. For cancer research, assess malignant phenotype promotion via migration/invasion assays (e.g., Boyden chamber) and quantify IC₅₀ values in dose-response studies .

Advanced Research Questions

Q. How can conflicting data on the peptide’s receptor binding affinity be methodologically resolved?

- Methodological Answer :

- Step 1 : Validate assay conditions (pH, temperature, buffer composition) to ensure reproducibility.

- Step 2 : Compare binding kinetics using surface plasmon resonance (SPR) for real-time affinity measurements.

- Step 3 : Cross-reference structural data (NMR/MD) to identify conformational variants affecting binding .

Q. What experimental strategies can identify the minimal active sequence required for biological activity?

- Methodological Answer :

- Truncation Analysis : Synthesize peptide fragments (e.g., LQVQLSIR) and test activity in adhesion assays.

- Alanine Scanning : Replace residues sequentially with alanine to pinpoint critical amino acids.

- Structural Mimicry : Compare activity of cyclic vs. linear analogs to assess conformational dependency .

Q. How should researchers design studies to investigate its intracellular internalization mechanisms?

- Methodological Answer :

- Fluorescent Tagging : Label the peptide with FITC or Cy5 for live-cell imaging.

- Inhibitor Screening : Use endocytosis inhibitors (e.g., dynasore) to block LFA-1-mediated uptake.

- Co-localization Studies : Confocal microscopy with organelle markers (e.g., lysosomes) tracks intracellular trafficking .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent effects in adhesion assays?

- Methodological Answer :

- Non-linear Regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.

- ANOVA with Tukey’s Test : Compare multiple experimental groups for significance (p < 0.05).

| Parameter | Recommended Method | Purpose |

|---|---|---|

| IC₅₀ Calculation | Four-parameter logistic model | Quantify half-maximal inhibition |

| Variability Analysis | Coefficient of variation (CV%) | Assess assay reproducibility |

Q. How can researchers address discrepancies between computational models (MD) and experimental data (NMR)?

- Methodological Answer :

- Force Field Optimization : Use AMBER or CHARMM force fields adjusted for peptide-water interactions.

- Ensemble Averaging : Run multiple MD trajectories to account for conformational flexibility.

- ROE Correlations : Validate simulated structures against NMR-derived nuclear Overhauser effects (NOEs) .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to studies using human T-cell lines or primary cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.